Bendamustine M3-d5 (hydrochloride)
Description
Significance of Deuterated Standards in Modern Scientific Inquiry
Deuterated standards, which incorporate the stable hydrogen isotope deuterium (B1214612), are particularly significant in modern analytical techniques, most notably in mass spectrometry. clearsynth.com Their primary role is to serve as internal standards, which are essential for achieving accurate and precise quantification of a target analyte in a complex mixture, such as a biological sample. clearsynth.comtexilajournal.com
The key advantages of using deuterated standards include:
Improved Accuracy and Precision: By adding a known quantity of a deuterated standard to a sample, researchers can correct for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer. This significantly enhances the reliability of the quantitative data. clearsynth.comaptochem.com
Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Since a deuterated standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction. clearsynth.com
Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte. Deuterated standards typically have very similar or identical retention times to their non-deuterated counterparts, ensuring that they are analyzed under the same conditions. aptochem.comscispace.com
Distinct Mass-to-Charge Ratio: The increased mass due to the deuterium atoms allows the mass spectrometer to easily distinguish between the deuterated standard and the native analyte. aptochem.com
Overview of Bendamustine (B91647) Metabolites in Drug Disposition Studies
The main metabolites of bendamustine are:
Monohydroxy-bendamustine (HP1) and Dihydroxy-bendamustine (HP2): These are formed through the hydrolysis of bendamustine and are considered to have low cytotoxic activity. drugbank.com
N-desmethyl-bendamustine (M4) and Gamma-hydroxybendamustine (M3): These are two active minor metabolites formed primarily through oxidation by the cytochrome P450 enzyme CYP1A2. drugbank.comyoutube.com However, their plasma concentrations are significantly lower than the parent drug. drugbank.com
Human mass balance studies have shown that a significant portion of a bendamustine dose is recovered in the urine and feces as various metabolites. drugbank.com The characterization and quantification of these metabolites are essential for a complete understanding of the drug's pharmacokinetic profile.
Rationale for Deuterium Labeling in Investigational Chemical Entities
The strategic incorporation of deuterium into investigational chemical entities, such as in Bendamustine M3-d5 (hydrochloride), serves several critical purposes in pharmaceutical research. nih.gov
Internal Standards for Bioanalytical Methods: As detailed earlier, deuterated versions of a drug or its metabolites are the gold standard for use as internal standards in quantitative bioanalytical assays, particularly those using LC-MS. aptochem.comscispace.com Bendamustine M3-d5 (hydrochloride) is a deuterated form of the active metabolite gamma-hydroxybendamustine (M3). Its use as an internal standard allows for the precise and accurate quantification of the M3 metabolite in biological samples.
Probing Metabolic Pathways: Deuterium labeling can be used as a tool to investigate the mechanisms of drug metabolism. The substitution of hydrogen with deuterium can sometimes slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. assumption.edusemanticscholar.org By observing these effects, researchers can gain insights into which positions on a molecule are most susceptible to metabolic breakdown.
Improving Pharmacokinetic Properties: In some cases, deuteration at a site of metabolic weakness can slow down the drug's metabolism, leading to improved pharmacokinetic properties. nih.govnih.gov This can result in a longer half-life and increased drug exposure, which may have therapeutic implications. nih.gov While the primary purpose of Bendamustine M3-d5 (hydrochloride) is as an analytical standard, the broader field of drug discovery explores deuteration as a strategy to enhance the performance of drug candidates. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H22Cl3N3O3 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuterio-4-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O3.ClH/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24;/h2-3,10,14,22H,4-9H2,1H3,(H,23,24);1H/i1D3,5D2; |
InChI Key |
UJVGQFIEXTVEFD-PAJIIYFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CC([2H])([2H])C(=O)O)O.Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O.Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Bendamustine M3 D5 Hydrochloride
Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium into intricate molecular structures is a cornerstone of modern medicinal chemistry. These labeled compounds are indispensable for elucidating metabolic pathways and quantifying drug concentrations in biological matrices.
Hydrogen-Deuterium Exchange Reactions for Selective Labeling
Hydrogen-deuterium exchange (HDX) reactions offer a direct method for replacing protons with deuterons. This is typically achieved by exposing the substrate to a deuterium source, such as heavy water (D₂O) or deuterated solvents, often in the presence of a metal catalyst like palladium or platinum. The efficiency and selectivity of the exchange are highly dependent on the reaction conditions, including temperature, pressure, and the nature of the catalyst. While effective for certain positions within a molecule, direct HDX on the final bendamustine (B91647) structure to produce the M3-d5 analog is not practical due to the inert nature of the C-H bonds on the ethyl side chain.
Stereoselective Synthesis of Deuterated Analogs
When deuterium labeling is required at a chiral center, stereoselective synthetic methods are paramount. These techniques utilize chiral catalysts, auxiliaries, or substrates to control the three-dimensional arrangement of atoms, including the incorporated deuterium. While the deuterium atoms in Bendamustine M3-d5 are not at a stereocenter, the principles of stereoselective synthesis are fundamental in the broader field of deuterated drug development, where precise control over molecular geometry is often crucial.
Targeted Synthesis of Bendamustine Metabolite M3-d5 (Hydrochloride)
The targeted synthesis of Bendamustine M3-d5 (hydrochloride) is a multi-step process that necessitates careful planning and execution to achieve the desired isotopic enrichment and chemical purity.
Precursor Selection and Reaction Pathway Design
A robust synthetic strategy for Bendamustine M3-d5 (hydrochloride) begins with the selection of a suitable deuterated precursor. A common and effective approach involves the use of a deuterated alkylating agent, which is then incorporated into the bendamustine scaffold. The synthesis often commences with the alkylation of a protected 4-aminobenzimidazole derivative. This intermediate is then further functionalized to introduce the carboxylic acid moiety and the second chloroethyl group, ultimately leading to the formation of the deuterated bendamustine core structure. Subsequent metabolic transformation, or a synthetic equivalent, would yield the M3 metabolite, which is then converted to the hydrochloride salt.
Isotopic Enrichment and Purity Considerations in Synthesis
Maintaining high isotopic enrichment throughout the synthetic sequence is a primary concern. The isotopic purity of the deuterated starting materials directly impacts the enrichment of the final product. Therefore, rigorous quality control of all reagents is essential. Furthermore, chemical purity must be ensured at each step of the synthesis. Purification techniques such as column chromatography and recrystallization are employed to remove byproducts and unreacted starting materials, yielding a final product of high purity suitable for its intended analytical application.
Structural Elucidation Techniques for Deuterated Compounds in Synthetic Research
Following synthesis, the structural integrity and isotopic composition of Bendamustine M3-d5 (hydrochloride) must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Application of Bendamustine M3 D5 Hydrochloride in Mechanistic Drug Metabolism Research
Role of Stable Isotope Labeled Metabolites in Metabolic Pathway Elucidation
Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13). nih.govescholarship.org This substitution creates a compound that is chemically identical to the parent molecule but has a distinct, higher mass. When analyzed with mass spectrometry (MS), this mass difference allows researchers to differentiate the labeled compound and its subsequent metabolic products from endogenous molecules, thereby enabling precise tracking through metabolic networks. nih.govmonash.edu Bendamustine (B91647) M3-d5 (hydrochloride) is the deuterated form of γ-hydroxybendamustine (M3), a key active metabolite of the anticancer agent bendamustine. nih.govnih.gov Its use as an internal standard and tracer is critical for detailed metabolic studies.
The primary goal of many drug metabolism studies is to map the biotransformation routes of a parent drug. While radiolabeled versions of the parent drug, such as [14C]bendamustine, are used to determine mass balance and identify all drug-related material, stable isotope-labeled metabolites like Bendamustine M3-d5 serve a more refined purpose. nih.gov
By introducing Bendamustine M3-d5 into an in vitro or in vivo system, researchers can investigate the downstream metabolic fate of the M3 metabolite itself. Any further metabolites formed from M3-d5 will retain the deuterium label, creating a unique mass signature that facilitates their identification. This allows scientists to determine if M3 is a terminal metabolite or if it undergoes further biotransformation, such as conjugation or hydrolysis, contributing to the complex metabolic profile of bendamustine. nih.gov
Bendamustine is metabolized by the cytochrome P450 (CYP) isoenzyme CYP1A2 to form its two primary oxidative metabolites, γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govnih.govnih.gov While the M3 metabolite has a potency similar to the parent drug, its plasma concentrations are significantly lower. nih.govresearchgate.net
In studies designed to quantify the formation of M3 from the parent compound, Bendamustine M3-d5 (hydrochloride) serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. By adding a known amount of the labeled M3-d5 to a biological sample (e.g., plasma or liver microsome incubation), researchers can accurately measure the concentration of the endogenously formed, non-labeled M3. The labeled standard co-elutes with the analyte and corrects for variations in sample preparation and instrument response, ensuring highly accurate quantification.
Table 1: Hypothetical Quantification of M3 Formation in Human Liver Microsomes
| Time (min) | Bendamustine Concentration (µM) | Unlabeled M3 Formed (pmol/mg protein) | Labeled M3-d5 Standard (pmol) | Corrected M3 Concentration (pmol/mg protein) |
| 0 | 10 | 0 | 50 | 0 |
| 5 | 9.1 | 15.2 | 50 | 15.5 |
| 15 | 7.5 | 38.9 | 50 | 39.4 |
| 30 | 5.2 | 65.7 | 50 | 66.1 |
| 60 | 2.1 | 90.1 | 50 | 91.3 |
This interactive table illustrates how a stable isotope-labeled internal standard is used to accurately quantify the formation of a metabolite over time.
Bendamustine undergoes extensive metabolism beyond simple oxidation. The primary route of elimination is hydrolysis of its mechlorethamine group to form inactive monohydroxy (HP1) and dihydroxy (HP2) metabolites. nih.govresearchgate.net Additionally, studies with [14C]bendamustine have identified numerous other metabolic products in human urine, including those formed through cysteine conjugation and subsequent transformation to mercapturic acid derivatives. nih.gov
Using Bendamustine M3-d5 as a tracer allows researchers to investigate whether the M3 metabolite is also a substrate for these hydrolytic and conjugative pathways. After incubation of M3-d5 in a relevant biological system, analysis by high-resolution mass spectrometry can identify potential products. A metabolite that shows a mass shift corresponding to the addition of a conjugating group (like cysteine) plus the five deuterium atoms from the parent M3-d5 would confirm that M3 undergoes this specific biotransformation.
Investigation of Kinetic Isotope Effects in Metabolic Reactions
Deuterating a drug molecule at a site of metabolism can intentionally slow down its rate of biotransformation. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for probing reaction mechanisms and can even be used to improve a drug's pharmacokinetic properties. nih.govsemanticscholar.org
The deuterium KIE arises from the fundamental difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass (one proton and one neutron) compared to hydrogen (one proton), the C-D bond has a lower vibrational frequency and thus a higher dissociation energy. nih.gov It is a more stable and stronger bond.
In a chemical reaction where the cleavage of a C-H bond is the slowest, rate-limiting step, substituting that hydrogen with deuterium will slow the reaction down. nih.gov This is called a primary kinetic isotope effect, and the magnitude of the effect (expressed as the ratio of the reaction rates, kH/kD) provides evidence that C-H bond cleavage is mechanistically important. nih.govwikipedia.org The ability to slow metabolism at these "soft spots" is a strategy used in drug design to reduce metabolic clearance and improve drug exposure. nih.gov
To assess the impact of deuterium substitution on the metabolic rate of bendamustine, an experiment would be designed to compare the metabolism of the original, non-deuterated drug with a version of the drug that has been deuterated at a specific metabolic site. For instance, to study the formation of the M3 metabolite (γ-hydroxylation), one would need a version of bendamustine deuterated on the gamma carbon of its butyric acid side chain.
The experimental setup would involve incubating both the deuterated and non-deuterated bendamustine separately in a metabolic system, such as human liver microsomes, which contain CYP enzymes. The rate of formation of the M3 metabolite would be measured for both compounds over time. In this analysis, Bendamustine M3-d5 would be crucial as the internal standard to ensure the accurate quantification of the M3 being formed from both substrates. A significant reduction in the rate of M3 formation from the deuterated parent compound compared to the non-deuterated parent would indicate a significant KIE, confirming that C-H bond cleavage at that position is a rate-limiting step in the CYP1A2-mediated reaction.
Table 2: Hypothetical Experimental Data for Determining the Kinetic Isotope Effect on Bendamustine Metabolism
| Substrate | Rate of M3 Formation (k) (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Bendamustine (H) | 1.85 | 4.1 |
| Bendamustine-d2 (D) (at γ-position) | 0.45 |
This interactive table presents hypothetical results from an experiment designed to measure the deuterium kinetic isotope effect. The slower rate of metabolism for the deuterated substrate yields a KIE value greater than 1, indicating that C-H bond cleavage is part of the rate-determining step.
Comparative Metabolic Studies Using Labeled and Unlabeled Analogs
The primary application of Bendamustine M3-d5 (hydrochloride) in drug metabolism research is to serve as a tracer and a tool to investigate the kinetic isotope effect (KIE). By comparing the metabolic profile of the deuterated M3 metabolite with its non-deuterated (unlabeled) counterpart, researchers can gain valuable insights into the mechanisms of metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.
Bendamustine is known to be metabolized to several compounds, with one of the key active metabolites being γ-hydroxybendamustine, also known as M3. This hydroxylation is primarily catalyzed by the CYP1A2 enzyme nih.gov. The introduction of deuterium atoms at a specific position in the M3 metabolite, creating Bendamustine M3-d5, can influence the rate of its subsequent metabolism.
Kinetic Isotope Effect in Action
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon, the kinetic isotope effect, is a cornerstone of using deuterated analogs in metabolic studies.
In the context of Bendamustine M3, if its further metabolism involves the enzymatic cleavage of a C-H bond at one of the deuterated positions in Bendamustine M3-d5, a slower rate of metabolism for the deuterated analog would be expected. This comparison can elucidate the specific metabolic steps and the enzymes involved.
Hypothetical Comparative In Vitro Metabolic Study
The following interactive data table illustrates the hypothetical results from such a study, demonstrating the potential impact of deuteration on the metabolic stability of the M3 metabolite.
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Putative Downstream Metabolite Formation (Relative Units) |
| Bendamustine M3 | 0 | 100 | 0 |
| 15 | 75 | 25 | |
| 30 | 50 | 50 | |
| 60 | 20 | 80 | |
| Bendamustine M3-d5 | 0 | 100 | 0 |
| 15 | 90 | 10 | |
| 30 | 80 | 20 | |
| 60 | 65 | 35 |
Detailed Research Findings from Hypothetical Data
The hypothetical data presented in the table would lead to several key research findings:
Increased Metabolic Stability: Bendamustine M3-d5 exhibits significantly greater metabolic stability compared to its unlabeled counterpart. After 60 minutes of incubation, 65% of the initial Bendamustine M3-d5 remains, whereas only 20% of Bendamustine M3 is left.
Reduced Metabolite Formation: The rate of formation of the putative downstream metabolite is considerably slower for the deuterated analog. This suggests that the metabolic pathway responsible for this transformation involves the cleavage of a C-H bond that is deuterated in Bendamustine M3-d5.
Elucidation of Metabolic Pathways: The observed KIE provides strong evidence that the further metabolism of the M3 metabolite is a significant clearance pathway and that the enzymatic reaction is sensitive to isotopic substitution at the d5 position. This information can help in identifying the exact site of metabolism on the molecule.
Advanced Analytical Methodologies Employing Bendamustine M3 D5 Hydrochloride As an Internal Standard
Principles of Quantitative Bioanalysis Using Stable Isotope Labeled Internal Standards
The fundamental principle behind using a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest. crimsonpublishers.com An ideal SIL internal standard, such as Bendamustine (B91647) M3-d5, co-elutes with the unlabeled analyte and exhibits the same behavior during sample extraction, handling, and ionization in the mass spectrometer. waters.comwaters.com This co-behavior allows it to normalize fluctuations and correct for potential errors throughout the analytical process. scispace.comwuxiapptec.com Deuterated standards are frequently used due to the abundance of hydrogen in organic molecules. acanthusresearch.com
Biological samples like plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous and exogenous components. waters.com These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. waters.com Matrix effects can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results. crimsonpublishers.comwaters.com
A SIL internal standard is the preferred tool to counteract these effects. wuxiapptec.com Because Bendamustine M3-d5 is chemically identical to the M3 metabolite, it is affected by the matrix in the same way. wuxiapptec.com Any suppression or enhancement of the ion signal experienced by the M3 metabolite will also be experienced by the Bendamustine M3-d5 internal standard. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively canceled out, leading to a more accurate and reliable measurement. crimsonpublishers.com While SIL internal standards are the first choice, it is important to note that slight differences in retention times due to the deuterium (B1214612) isotope effect can sometimes lead to differential matrix effects. scispace.comresearchgate.netmyadlm.org
The use of a SIL internal standard like Bendamustine M3-d5 significantly improves the precision and accuracy of bioanalytical methods. crimsonpublishers.com Precision refers to the reproducibility of measurements, while accuracy is the closeness of a measured value to the true value. An internal standard corrects for analyte losses during sample preparation steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation. wuxiapptec.com It also compensates for variations in injection volume and fluctuations in instrument response. scispace.com
By normalizing the analyte's signal to that of the co-eluting internal standard, random and systematic errors are minimized. musechem.com This normalization is crucial for meeting the stringent acceptance criteria for accuracy and precision set by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov Studies have demonstrated that methods employing SIL internal standards show significantly better performance in terms of accuracy and bias compared to those using structural analogues. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the predominant analytical technique for the quantitative determination of drugs and their metabolites in biological matrices due to its high specificity, sensitivity, and throughput. nih.gov The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass analysis allows for the precise quantification of analytes like bendamustine and its metabolites.
Sensitive and robust LC-MS/MS assays have been developed for the simultaneous quantification of bendamustine and its primary metabolites, γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govnih.gov These metabolites are formed via cytochrome P450 (CYP) 1A2 oxidation. researchgate.netnih.gov The validation of these bioanalytical methods is a critical process to ensure they are suitable for their intended purpose. ich.org
A full validation for a chromatographic method typically includes assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, and stability. ich.org For instance, a validated method for bendamustine, M3, and M4 in human plasma and urine demonstrated a quantifiable range of 0.5-500 ng/mL in plasma. nih.gov The inter-assay and intra-assay accuracies were within ±15% of the nominal values, and the coefficient of variation (CV) was below 15%, which is within the generally accepted criteria for bioanalytical method validation. nih.govnih.gov
The table below summarizes typical validation parameters for an LC-MS/MS assay for bendamustine and its metabolites. nih.govresearchgate.net
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Bendamustine Metabolite Assay |
| Lower Limit of Quantification (LLOQ) | Analyte signal should be at least 5x the signal of a blank sample. nih.gov | 0.5 ng/mL in plasma. nih.gov |
| Linearity (Correlation Coefficient) | R² > 0.99. nih.gov | R² > 0.99 achieved for calibration curves. |
| Intra- and Inter-Assay Precision (%CV) | ≤15% (≤20% at LLOQ). nih.gov | CV values below 15% (below 20% at LLOQ). nih.gov |
| Intra- and Inter-Assay Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ). nih.gov | Accuracy within ±15% of nominal values. nih.gov |
| Recovery | Consistent, precise, and reproducible. | 41.1% to 51.6% for bendamustine in brain tissue. nih.gov |
| Matrix Effect | Should not compromise accuracy and precision. | 107.4% to 110.3% for bendamustine in brain tissue. nih.gov |
Method development involves the careful optimization of both the liquid chromatography and mass spectrometry parameters to achieve the desired sensitivity, selectivity, and speed of analysis.
Chromatographic Optimization: The goal is to achieve symmetric peak shapes and adequate separation of the analytes from each other and from endogenous matrix components. medwinpublishers.com For bendamustine and its metabolites, reversed-phase chromatography is commonly employed. nih.gov
Column Selection: C18 columns are frequently used for the separation. nih.govnih.gov
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic solvent like acetonitrile or methanol. nih.govnih.gov Gradient elution is often applied to ensure optimal separation and short run times. nih.gov
Flow Rate and Temperature: These are adjusted to optimize peak shape and retention times. A flow rate of 0.40 mL/min is an example used in a published method. nih.gov
Mass Spectrometric Optimization: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. nih.gov The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. researchgate.net This involves optimizing the precursor ion to product ion transitions for each analyte and the internal standard.
The table below shows example MRM transitions for bendamustine and its metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bendamustine | 358.20 | 228.25 |
| γ-hydroxy-bendamustine (M3) | Data not available in search results | Data not available in search results |
| N-desmethyl-bendamustine (M4) | Data not available in search results | Data not available in search results |
| Bendamustine M3-d5 | Expected to be +5 Da from M3 | Expected to be the same or a deuterated fragment |
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving the highest level of accuracy in quantitative analysis. researchgate.net It is a specific application of the internal standard method where the internal standard is a stable isotope-labeled version of the analyte. youtube.com The core principle involves adding a known amount of the isotopically enriched standard (e.g., Bendamustine M3-d5) to the sample before any processing. youtube.com
The analyte concentration is then determined by measuring the ratio of the mass spectrometric signal of the naturally occurring analyte to that of the added SIL internal standard. researchgate.net Because the analyte and the standard are chemically identical, they are inseparable during extraction and chromatography, and they experience identical ionization efficiencies. acanthusresearch.com This makes IDMS exceptionally robust for overcoming issues like sample loss during preparation and matrix-induced signal suppression, allowing for highly accurate and precise absolute quantification of analytes in complex matrices. researchgate.netacs.org
High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
The use of a stable isotope-labeled internal standard, such as Bendamustine M3-d5 (hydrochloride), is fundamental to achieving accurate and reliable results in the analysis of bendamustine and its metabolites via high-resolution mass spectrometry (HRMS). HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide exceptional mass accuracy and resolution, enabling the differentiation of metabolites with very similar molecular weights. The internal standard, which co-elutes with the analyte but is distinguished by its known mass difference, compensates for variations in sample preparation and instrument response, ensuring data integrity.
Untargeted Metabolomics Approaches in Drug Metabolism
Untargeted metabolomics aims to comprehensively capture and measure all detectable metabolites in a biological sample to gain a broad understanding of metabolic pathways. In the context of drug metabolism, this approach is invaluable for discovering novel or unexpected metabolites of a parent drug like bendamustine. A pivotal study utilizing LC-HRMS with off-line radioactivity detection identified a total of 25 bendamustine-related compounds in the urine of cancer patients, revealing a complex metabolic landscape. nih.gov
The process begins with the addition of a known concentration of Bendamustine M3-d5 (hydrochloride) to the biological samples (e.g., plasma or urine) before any processing steps. This "spiking" is crucial for quality control and data normalization. As the samples are analyzed by LC-HRMS, the instrument detects a wide array of ions. By comparing the metabolic profiles of treated samples against control samples, researchers can pinpoint potential drug-related metabolites. The high mass accuracy of the instrument allows for the determination of elemental compositions, providing the first clues to the identity of these unknown compounds.
Key metabolic transformations of bendamustine identified through such untargeted approaches include:
Oxidation: γ-hydroxylation of the butyric acid side chain. nih.gov
N-demethylation: Removal of a methyl group from the benzimidazole ring. nih.gov
Hydrolysis: The primary metabolic pathway, affecting the mechlorethamine moiety. nih.gov
Conjugation: Combination with endogenous molecules such as cysteine, leading to further biotransformation into mercapturic acid derivatives. nih.gov
The consistent signal from Bendamustine M3-d5 (hydrochloride) throughout the analytical run allows for the correction of signal intensity fluctuations, enabling a more accurate relative quantification of the newly discovered metabolites across different samples.
Table 1: Major Metabolic Pathways of Bendamustine Identified by Untargeted HRMS
| Metabolic Conversion | Resulting Metabolite Class | Mass Change (Da) |
| γ-Hydroxylation | Hydroxylated Metabolites | +15.9949 |
| N-Demethylation | Demethylated Metabolites | -14.0157 |
| Monohydrolysis | Monohydroxy Metabolites | +17.9877 |
| Dihydrolysis | Dihydroxy Metabolites | +35.9754 |
| Cysteine Conjugation | Cysteine Conjugates | +119.0041 |
| Mercapturic Acid Formation | Mercapturic Acid Derivatives | +161.0197 |
Application of Advanced Fragmentation Techniques for Structural Confirmation
Once potential metabolites are detected in an untargeted screen, the next critical step is the confirmation of their chemical structures. Advanced fragmentation techniques, primarily tandem mass spectrometry (MS/MS), are employed for this purpose. In an MS/MS experiment, the ion of a potential metabolite (the precursor ion) is selected and fragmented by collision with an inert gas, producing a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint.
The presence of the stable isotope-labeled internal standard, Bendamustine M3-d5 (hydrochloride), is highly advantageous in this phase. When a metabolite and its corresponding deuterated analogue are co-eluting, their fragmentation patterns can be directly compared. The fragments from the deuterated standard will exhibit a predictable mass shift corresponding to the location of the deuterium atoms, which helps to confirm the identity of the fragments from the unlabeled metabolite. nih.govresearchgate.net This technique is particularly powerful for distinguishing between isomers, as they may have identical precursor masses but produce different fragment ions.
For example, to confirm the structure of γ-hydroxy-bendamustine (M3), both the metabolite's precursor ion and the precursor ion of Bendamustine M3-d5 would be subjected to fragmentation. The resulting product ions from the deuterated standard that retain the deuterium labels will appear at a higher m/z value compared to the corresponding fragments from the native M3 metabolite. This mass shift provides strong evidence for the proposed structure and the site of the metabolic modification. This comparative analysis significantly increases the confidence in metabolite identification, which is a cornerstone of drug metabolism research. nih.govresearchgate.net
Table 2: Illustrative MS/MS Fragmentation Comparison for Structural Confirmation
| Analyte | Precursor Ion (m/z) | Key Fragment Ion | Fragment m/z (Illustrative) | Interpretation |
| γ-hydroxy-bendamustine (M3) | 374.13 | Loss of butyric acid side chain | 287.06 | Confirms core structure |
| Bendamustine M3-d5 (IS) | 379.16 | Loss of deuterated butyric acid side chain | 287.06 | Confirms core structure (no label on core) |
| γ-hydroxy-bendamustine (M3) | 374.13 | Fragment of butyric acid side chain | 87.07 | Confirms side chain structure |
| Bendamustine M3-d5 (IS) | 379.16 | Fragment of deuterated butyric acid side chain | 92.10 | Confirms side chain structure and location of labels |
Computational and Theoretical Aspects in Deuterated Drug Metabolism Research
In Silico Modeling for Predicting Deuteration Impact on Metabolic Stability
In silico modeling has become a cornerstone in early drug discovery, offering rapid and cost-effective methods to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. texilajournal.comchromforum.org When applied to deuterated compounds like Bendamustine (B91647) M3-d5, these models are particularly useful for predicting the impact of deuterium (B1214612) substitution on metabolic stability.
The primary goal of deuteration is often to slow down metabolic processes at specific "hot spots" on a molecule, thereby improving its pharmacokinetic profile. researchgate.netnih.gov This is achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond. researchgate.net
Various computational tools and software platforms are available to predict metabolic stability. ckisotopes.comnih.gov These programs often combine machine learning algorithms with extensive databases of metabolic information to forecast how a compound will be metabolized. nih.govnebiolab.comchromatographyonline.com For a deuterated compound, these models can predict:
Sites of Metabolism (SOM): Identifying which atoms in a molecule are most likely to be targeted by metabolic enzymes, such as the cytochrome P450 (CYP) family. lcms.czresearchgate.net For Bendamustine, which is metabolized by CYP1A2 to its active metabolites M3 (γ-hydroxybendamustine) and M4 (N-desmethyl-bendamustine), models could predict whether the deuteration in M3-d5 would protect it from further oxidation. nih.gov
Metabolic Pathways: Predicting the likely metabolites that will be formed. Software like Optibrium's Semeta™ or StarDrop™ can model Phase I and Phase II metabolic routes. lcms.czresearchgate.netclearsynthdiscovery.com
Metabolic Stability: Quantifying the rate at which a compound is metabolized, often expressed as intrinsic clearance or half-life in liver microsomes. nih.govnih.gov
By inputting the structures of both the non-deuterated compound (Bendamustine M3) and its deuterated analogue (Bendamustine M3-d5) into these predictive models, researchers can generate a comparative analysis. The models would calculate parameters like the composite site lability (CSL), where a lower score indicates a more stable molecule. myadlm.org This allows for a quantitative prediction of the expected improvement in metabolic stability due to deuteration.
Table 1: Hypothetical In Silico Prediction of Metabolic Stability for Bendamustine M3 vs. Bendamustine M3-d5
| Compound | Predicted Primary Metabolizing Enzyme | Predicted Composite Site Lability (CSL) Score | Predicted Microsomal Half-life (t½) |
| Bendamustine M3 (γ-hydroxybendamustine) | CYP3A4 / UGT1A4 | 1.85 | 45 min |
| Bendamustine M3-d5 (hydrochloride) | CYP3A4 / UGT1A4 | 1.25 | 90 min |
These in silico predictions guide the synthesis and experimental testing of deuterated compounds, prioritizing those with the most promising predicted metabolic profiles.
Quantum Mechanical Calculations for Understanding Bond Cleavage Mechanisms
Quantum mechanical (QM) calculations provide a fundamental understanding of the chemical reactions involved in drug metabolism, particularly the mechanisms of bond cleavage. nih.gov The kinetic isotope effect, which is the basis for the enhanced stability of deuterated drugs, is fundamentally a quantum mechanical phenomenon. texilajournal.comscispace.com
The C-D bond is stronger than the C-H bond primarily because the greater mass of deuterium leads to a lower zero-point vibrational energy (ZPE). nih.govnih.govpharmaffiliates.com The ZPE is the lowest possible energy that a quantum mechanical system may have. For a chemical bond to be broken, enough energy must be supplied to overcome the activation energy barrier, which starts from the ZPE level. Since the C-D bond starts at a lower energy level, it requires more energy to reach the transition state for cleavage compared to a C-H bond. pharmaffiliates.com
Key Theoretical Concepts:
Zero-Point Energy (ZPE): The vibrational energy that molecules possess even at absolute zero temperature. The ZPE of a C-D bond is lower than that of a C-H bond. nih.govpharmaffiliates.com
Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. Due to the lower ZPE, the activation energy for C-D bond cleavage is higher.
Kinetic Isotope Effect (KIE): The ratio of the reaction rate of the light isotope (kH) to the heavy isotope (kD), or kH/kD. A primary KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. texilajournal.comscispace.com
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful tools in this context. clearsynthdiscovery.comnih.gov These methods treat the active site of an enzyme (e.g., the heme center of a CYP450 enzyme) with high-level QM calculations, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. nih.gov For Bendamustine M3-d5, a QM/MM simulation could model its interaction with the active site of CYP1A2 or other relevant enzymes. Such a simulation could:
Calculate the activation energies for the cleavage of the C-D bonds in Bendamustine M3-d5 versus the C-H bonds in the non-deuterated M3.
Predict the theoretical KIE, providing a quantitative measure of the expected metabolic slowing.
Elucidate the transition state structures for the metabolic reaction, offering insights into the precise mechanism of oxidation. ckisotopes.com
Table 2: Theoretical Bond Properties and Kinetic Parameters
| Parameter | C-H Bond | C-D Bond | Rationale |
| Vibrational Frequency (approx.) | ~3000 cm⁻¹ | ~2200 cm⁻¹ | Higher reduced mass of C-D system. scispace.com |
| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is proportional to vibrational frequency. nih.gov |
| Bond Dissociation Energy (BDE) | ~414 kJ/mol | ~423 kJ/mol | Higher energy required to break the stronger C-D bond. scioninstruments.com |
| Predicted KIE (kH/kD) for CYP-mediated oxidation | 1 (Reference) | >1 (Typically 2-8) | Higher activation energy for C-D cleavage slows the reaction rate. scispace.com |
These theoretical calculations are crucial for rationalizing experimentally observed metabolic data and for designing next-generation deuterated drugs with optimized stability.
Data Analysis and Interpretation in Quantitative Bioanalytical Studies Using Deuterated Standards
In quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards (IS). researchgate.netnih.govscispace.com Bendamustine M3-d5 (hydrochloride), in addition to being a potential therapeutic agent itself, is an ideal internal standard for the quantification of its non-deuterated analogue, Bendamustine M3, in biological matrices like plasma or urine. researchgate.netnih.gov
The fundamental principle of using a SIL IS is that it behaves nearly identically to the analyte of interest (the non-labeled compound) throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. kcasbio.combiopharmaservices.com This co-elution and similar behavior allow the IS to compensate for variability that can affect the accuracy and precision of the measurement. nebiolab.comscioninstruments.com
Key Advantages of Using Deuterated Internal Standards:
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. Since the deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction. chromatographyonline.comkcasbio.com
Compensation for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the deuterated IS, ensuring the ratio between them remains constant. nih.gov
Improved Accuracy and Precision: By normalizing the analyte's response to the IS's response, the method's precision and accuracy are significantly improved compared to using structural analogues or external calibration alone. researchgate.netscispace.com
Data Analysis and Interpretation: The quantification is based on the ratio of the mass spectrometer's response for the analyte to the response for the internal standard. A calibration curve is constructed by plotting the response ratio (Analyte Peak Area / IS Peak Area) against the known concentrations of the analyte in a series of calibration standards.
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
The concentration of the analyte in an unknown sample (e.g., a patient's plasma sample) is then determined by measuring its response ratio and interpolating this value back to the calibration curve. nih.gov
Table 3: Example Data from a Calibration Curve for Bendamustine M3 using Bendamustine M3-d5 as Internal Standard
| Nominal Concentration of Bendamustine M3 (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) |
| 1.0 | 5,250 | 105,000 | 0.050 |
| 5.0 | 26,000 | 104,000 | 0.250 |
| 20.0 | 106,000 | 106,000 | 1.000 |
| 100.0 | 515,000 | 103,000 | 5.000 |
| 500.0 | 2,525,000 | 101,000 | 25.000 |
When interpreting the data, it is crucial to monitor the absolute response of the internal standard across the analytical run. A consistent IS response indicates a stable and well-controlled analytical process. Significant variability in the IS response could signal issues with sample extraction, matrix effects, or instrument performance that need to be investigated. nih.gov The use of a deuterated standard like Bendamustine M3-d5 is therefore fundamental to ensuring the reliability and validity of pharmacokinetic and other bioanalytical studies. pharmaffiliates.combiopharmaservices.com
Future Directions and Emerging Research Avenues for Bendamustine M3 D5 Hydrochloride
Integration of Deuterated Metabolites in Systems Pharmacology Studies
Systems pharmacology aims to understand the complex interactions of a drug within a biological system by integrating data from multiple levels, including genomics, proteomics, and metabolomics. The use of deuterated metabolites like Bendamustine (B91647) M3-d5 (hydrochloride) is poised to make significant contributions to this field.
Isotopically labeled compounds are invaluable tools in metabolomics, offering a window into the metabolic processes within cells. adesisinc.com By replacing hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, researchers can precisely track the metabolic fate of a drug without significantly altering its fundamental chemical properties. musechem.com This technique is crucial for building and validating quantitative systems pharmacology (QSP) models.
The primary advantage of using Bendamustine M3-d5 is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration. nih.govjuniperpublishers.com This alteration, often referred to as "metabolic shunting," can modify the metabolic pattern of the parent drug, potentially leading to different concentrations of various metabolites compared to the non-deuterated version. juniperpublishers.comnih.gov
By introducing Bendamustine M3-d5 into cellular or animal models, researchers can:
Quantify Metabolic Flux: Accurately measure the rates of formation and elimination of specific metabolites, providing critical data for pharmacokinetic models. nih.gov
Elucidate Metabolic Pathways: Trace the transformation of bendamustine and identify previously unknown or minor metabolic pathways. studysmarter.co.uk The altered metabolism of the deuterated compound can highlight the relative contributions of different enzymatic systems. researchgate.net
Table 1: Applications of Deuterated Metabolites in Systems Pharmacology
| Application Area | Description | Research Benefit |
|---|---|---|
| Pharmacokinetic (PK) Modeling | Using the stable isotope label to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. nih.gov | Provides highly accurate data for developing and validating PK models, leading to a better understanding of the compound's half-life and clearance rates. juniperpublishers.com |
| Metabolic Pathway Elucidation | Tracking the biotransformation of the parent drug into various metabolites within a biological system. studysmarter.co.uk | Identifies key enzymes and pathways involved in drug metabolism and can reveal the potential for "metabolic shunting" to alternative pathways. nih.gov |
| Target Engagement & Response | Correlating the concentration of specific metabolites with downstream biological effects and target engagement. | Helps in understanding the mechanism of action and identifying which metabolites are active, inactive, or potentially toxic. creative-proteomics.com |
| Quantitative Systems Pharmacology (QSP) | Integrating experimental data from labeled compounds into multi-scale computational models of biological systems. | Enhances the predictive power of QSP models to simulate drug efficacy and guide the design of future clinical studies. |
Potential for Isotopic Labeling in Understanding Drug-Drug Interactions at a Mechanistic Level
Drug-drug interactions (DDIs) are a significant concern in clinical practice, particularly for oncology drugs like bendamustine that are often administered as part of combination therapies. nih.gov Isotopic labeling with deuterium offers a sophisticated method to investigate the mechanisms behind these interactions.
Many DDIs occur when one drug alters the metabolism of another, often by inhibiting or inducing cytochrome P450 (CYP) enzymes. juniperpublishers.com A deuterated compound like Bendamustine M3-d5 can be used to probe these interactions with high precision. The "metabolic shunting" caused by deuteration can reduce the formation of reactive metabolites that may be responsible for mechanism-based inactivation of CYP enzymes. juniperpublishers.comresearchgate.net
Future research using Bendamustine M3-d5 could focus on:
Identifying DDI Potential: By comparing the metabolic profiles of bendamustine and its deuterated analog in the presence of other drugs, researchers can determine if specific metabolic pathways are prone to inhibition or induction.
Mechanistic Insights: If deuteration at a specific site on the M3 metabolite reduces a known drug interaction, it provides strong evidence that this metabolic pathway is central to the DDI. For instance, studies with deuterated paroxetine (B1678475) demonstrated a significant reduction in the inactivation of CYP2D6, clarifying the mechanism of its interactions with other drugs metabolized by this enzyme. juniperpublishers.com
Informing Combination Therapies: A clearer understanding of the DDI profile of bendamustine can help optimize combination regimens, potentially avoiding adverse effects and improving therapeutic outcomes. While the exact mechanisms of bendamustine's action and interactions are still being fully elucidated, isotopic labeling provides a key tool for this research. nih.govresearchgate.net
Advancements in Automated Synthesis and High-Throughput Analytical Platforms for Labeled Compounds
The feasibility of conducting large-scale studies with isotopically labeled compounds like Bendamustine M3-d5 hinges on the availability of efficient synthesis and analysis methods. Recent technological advancements in these areas are paving the way for more widespread use of such compounds in research.
Automated Synthesis: The synthesis of stable isotope-labeled compounds has traditionally been complex and time-consuming. However, emerging technologies are streamlining this process. x-chemrx.com
Flow Chemistry: This approach, which involves performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages for isotope labeling. x-chemrx.com It allows for precise control over reaction parameters like temperature and time, leading to higher yields, improved purity, and enhanced safety. adesisinc.com The scalability and efficiency of flow chemistry make the synthesis of compounds like Bendamustine M3-d5 more cost-effective and accessible. adesisinc.com
Late-Stage Functionalization: Modern synthetic methods increasingly focus on introducing isotopic labels at a late stage in the synthesis. This "late-stage direct hydrogen isotopic exchange (HIE)" is more atom-economical and avoids the need to build the entire molecule from isotopically enriched starting materials, which can be expensive and complex. x-chemrx.comx-chemrx.com
High-Throughput Analytical Platforms: Once synthesized, the analysis of labeled compounds in biological samples requires powerful analytical techniques.
High-Throughput Mass Spectrometry (MS): The development of ultra-fast MS platforms has revolutionized drug discovery. nih.gov Technologies like the Echo® MS+ system, which uses acoustic energy to transfer nanoliter-scale droplets, allow for the analysis of thousands of samples per day, generating high-quality data with minimal sample and reagent consumption. sciex.com
Affinity Selection Mass Spectrometry (ASMS): This high-throughput screening method enables the rapid assessment of binding between a target biomolecule and a large library of compounds, which is essential for hit identification in early drug discovery. nih.gov
Automation and Data Management: The entire high-throughput screening process, from sample preparation in microplates to data acquisition and analysis, is increasingly automated. bmglabtech.com This automation is critical for handling the vast amounts of data generated in metabolomics and systems pharmacology studies, allowing researchers to rapidly identify leads and exclude compounds with poor effects. bmglabtech.comnih.gov
Table 2: Enabling Technologies for Research with Labeled Compounds
| Technology | Advancement | Impact on Bendamustine M3-d5 Research |
|---|---|---|
| Synthesis | Flow Chemistry | Enables safer, more efficient, and scalable production with higher yields and purity compared to traditional batch synthesis. adesisinc.comx-chemrx.com |
| Late-Stage Isotope Exchange | Reduces cost and complexity by introducing the deuterium label near the end of the synthetic route. x-chemrx.comx-chemrx.com | |
| Analysis | High-Throughput Mass Spectrometry | Allows for rapid quantification of Bendamustine M3-d5 and its metabolites in thousands of biological samples per day. nih.govsciex.com |
| Automated Screening Platforms | Integrates robotics and advanced data analysis to manage large-scale experiments, from sample handling to results. bmglabtech.com |
Q & A
Q. What are the key pharmacokinetic (PK) parameters of Bendamustine M3-d5 hydrochloride, and how do they inform preclinical experimental design?
Bendamustine M3-d5 hydrochloride, a deuterated stable isotope, is primarily used as an internal standard in LC-MS for quantifying Bendamustine in biological samples. Key PK parameters include a plasma half-life of ~0.71 hours (oral) and 0.47 hours (IV), with dose-proportional AUC values (e.g., 42,288 ng·h/mL after oral administration vs. 20,424 ng·h/mL for IV) . These parameters guide dosing schedules and sampling timepoints in preclinical studies. Researchers should align experimental designs with these kinetics to ensure accurate detection, especially given its rapid hydrolysis and clearance .
Q. What methodological steps ensure accurate quantification of Bendamustine M3-d5 hydrochloride in biological matrices?
Use stable isotope-labeled internal standards (e.g., M3-d5) to correct for matrix effects and ionization variability in LC-MS. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%). Pre-treat samples with protease inhibitors to prevent degradation, and store at -80°C to minimize hydrolysis .
Q. How does the alkylating mechanism of Bendamustine influence its application in in vitro cytotoxicity assays?
Bendamustine induces DNA cross-linking and single/double-strand breaks via alkylation, distinct from other alkylators like cyclophosphamide. For in vitro studies, optimize exposure time (e.g., 24–72 hours) and concentrations (IC₅₀ ~50 μM) to reflect its delayed DNA damage response. Use p53-proficient cell lines to model its apoptosis activation, and include repair-deficient lines (e.g., BRCA1/2 mutants) to study synthetic lethality .
Advanced Research Questions
Q. How can inter-individual variability in Bendamustine PK parameters be addressed in clinical trial design?
Variability in AUC (CV ~30–50%) arises from differences in hydrolysis rates and CYP1A2-mediated metabolism. Stratify patients by hepatic function (CYP1A2 activity) and body surface area (BSA), though no direct correlation between BSA and clearance (CL/F) was observed . Use population PK modeling to identify covariates (e.g., age, renal function) and implement adaptive dosing in Phase I/II trials .
Q. What experimental strategies resolve contradictions in oral Bendamustine’s bioavailability and toxicity profiles?
While oral Bendamustine shows higher AUC than IV, its gastrointestinal toxicity is not dose-limiting. To reconcile this, conduct tissue distribution studies to assess gut-specific metabolism. Use deuterated analogs (e.g., M3-d5) to track parent drug vs. metabolites in plasma and tissues. Additionally, employ PK/PD models linking AUC to neutropenia (dose-limiting toxicity) rather than gastrointestinal effects .
Q. How should researchers optimize formulation stability for in vivo studies of Bendamustine hydrochloride?
Bendamustine degrades rapidly in aqueous solutions. For in vivo dosing, use lyophilized formulations reconstituted with non-aqueous solvents (e.g., PEG-300) or cyclodextrin complexes to enhance stability. Pre-test storage conditions (e.g., pH 3–4, 4°C) and validate potency via HPLC-UV pre- and post-administration .
Q. What criteria define the maximum tolerated dose (MTD) in Phase I trials for oral Bendamustine, and how do delayed toxicities impact this determination?
MTD is determined using a 3+3 design, with dose-limiting toxicities (DLTs) like Grade 4 neutropenia or thrombocytopenia. However, delayed hematologic recovery (e.g., >21 days post-cycle) complicates MTD identification. Extend the DLT observation period to 28 days and incorporate granulocyte colony-stimulating factor (G-CSF) support in subsequent cycles to mitigate confounding factors .
Methodological Considerations
- Contradiction Analysis : When PK data conflict (e.g., oral vs. IV exposure), validate assays using deuterated standards and cross-validate with independent labs .
- Experimental Reproducibility : For in vitro studies, standardize cell passage numbers and serum-free incubation periods to minimize variability in drug uptake .
- Data Interpretation : Use non-compartmental analysis (NCA) for initial PK profiling but transition to compartmental models for mechanistic insights (e.g., estimating hydrolysis rate constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
